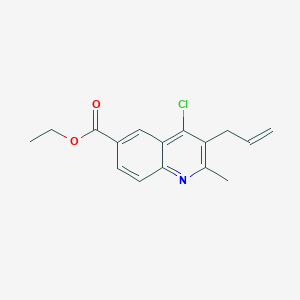
ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes or proteins that are essential for the survival of cancer cells or pests. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess insecticidal activity against several pests by disrupting their nervous system. However, further studies are needed to evaluate the safety and efficacy of this compound in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation in various fields. However, one of the main limitations of using this compound is the lack of information on its safety and efficacy in vivo. Further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models.
Orientations Futures
There are several future directions for the research on ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate. One direction is the development of this compound as a potential anticancer drug. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Another direction is the development of this compound as a potential pesticide. Further studies are needed to evaluate its safety and efficacy in pest control. Additionally, this compound can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in material science.
Méthodes De Synthèse
The synthesis of ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate involves several steps. The first step is the condensation of 2-methylquinoline with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then chlorinated using thionyl chloride to obtain 3-allyl-4-chloro-2-methylquinoline. Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid yields ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate.
Applications De Recherche Scientifique
Ethyl 3-allyl-4-chloro-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising activity against several cancer cell lines, making it a potential candidate for anticancer drug development. In agricultural chemistry, it has been shown to possess insecticidal activity against several pests, making it a potential candidate for pesticide development. In material science, it has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and liquid crystal materials.
Propriétés
IUPAC Name |
ethyl 4-chloro-2-methyl-3-prop-2-enylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNADTKMSIXWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)


![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)
![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
![1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)